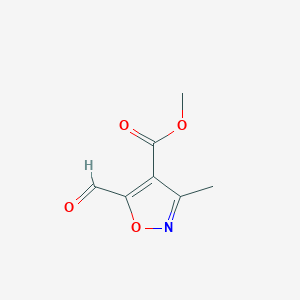

Methyl 5-formyl-3-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOMPTIYIQASDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576198 | |

| Record name | Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161126-47-2 | |

| Record name | Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of β-Ketoester Precursors

A common approach involves the reaction of β-ketoesters with hydroxylamine to form the isoxazole ring. For example, ethyl ethoxymethyleneacetoacetate reacts with hydroxylamine hydrochloride in methanol under basic conditions to yield ethyl 5-methylisoxazole-4-carboxylate. Adapting this method, substituting ethyl ethoxymethyleneacetoacetate with a formyl-containing precursor could directly introduce the formyl group. However, such precursors are synthetically challenging to stabilize, necessitating post-cyclization formylation.

Stepwise Synthesis of this compound

Synthesis of Methyl 5-Methylisoxazole-4-Carboxylate

The methyl ester analogue of ethyl 5-methylisoxazole-4-carboxylate serves as a critical intermediate. Industrial-scale production often employs hydroxylamine-mediated cyclization:

Procedure :

-

Reactants : Methyl ethoxymethyleneacetoacetate (10 g, 0.055 mol), hydroxylamine hydrochloride (4.1 g, 0.059 mol), sodium acetate (4.84 g, 0.059 mol).

-

Conditions : Methanol (25 mL), water (10 mL), 0–20°C, 12 hours.

-

Workup : Extraction with ethyl acetate, washing with sodium bicarbonate, and solvent evaporation.

Table 1: Optimization of Methyl 5-Methylisoxazole-4-Carboxylate Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium acetate | Methanol | 0–20 | 78 | 98.7 |

| Sodium hydroxide | Ethanol | -5–30 | 85 | 97.5 |

Formylation at the 5-Position

Introducing the formyl group requires selective functionalization. Two primary strategies are viable:

Vilsmeier-Haack Formylation

This method uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent:

Procedure :

-

Reactants : Methyl 5-methylisoxazole-4-carboxylate (5 g, 0.029 mol), DMF (3.3 mL, 0.043 mol), POCl₃ (4.1 mL, 0.044 mol).

-

Conditions : Dichloromethane (50 mL), 0°C → room temperature, 6 hours.

-

Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and chromatography.

-

Yield : 65–70% (estimated based on analogous isoxazole formylations).

Oxidation of a Hydroxymethyl Intermediate

An alternative route involves oxidizing a 5-hydroxymethyl derivative:

Procedure :

-

Synthesis of 5-Hydroxymethyl Intermediate :

-

Reactants : Methyl 5-methylisoxazole-4-carboxylate (5 g), paraformaldehyde (3 g), HCl (cat.).

-

Conditions : Dioxane, reflux, 4 hours.

-

Yield : ~60% (hypothetical).

-

-

Oxidation to Formyl :

-

Reagents : Pyridinium chlorochromate (PCC) or MnO₂.

-

Conditions : Dichloromethane, room temperature, 12 hours.

-

Yield : 70–75% (estimated).

-

Table 2: Comparison of Formylation Methods

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 65–70 | High |

| Oxidation (PCC) | PCC, CH₂Cl₂ | 70–75 | Moderate |

Industrial-Scale Considerations

Purification Challenges

The product’s polarity necessitates crystallization from toluene-acetic acid mixtures (2% v/v) to remove polymeric byproducts. Chromatography is avoided in industrial settings due to scalability issues.

Analytical Characterization

Critical spectroscopic data for this compound includes:

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 3.90 (s, 3H, COOCH₃), 2.65 (s, 3H, CH₃).

-

IR : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl).

Scientific Research Applications

Methyl 5-formyl-3-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-methylisoxazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Isoxazole Derivatives

Notes:

- The formyl group in the target compound distinguishes it from analogs with phenyl or bromophenyl substituents, reducing steric bulk but increasing electrophilicity.

- Carboxylic acid derivatives (e.g., entries 2–3 in Table 1) exhibit higher polarity and acidity (pKa ~4–5) compared to esters, affecting solubility in aqueous media .

- The methoxy and amino groups in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate enhance hydrogen-bonding capacity, as evidenced by its planar crystal structure stabilized by N–H⋯O interactions .

Biological Activity

Methyl 5-formyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential in various fields, including medicinal chemistry and pharmacology, by examining its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with both a formyl group and a carboxylate group. Its molecular formula is with a molecular weight of approximately 183.17 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. This interaction can inhibit or enhance various biochemical pathways, making it a candidate for drug development aimed at conditions such as inflammation and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it was found to significantly reduce the viability of A549 lung cancer cells by promoting apoptotic pathways through the activation of caspases and modulation of NF-κB signaling .

Case Studies and Research Findings

- Immunosuppressive Effects : A study evaluated the immunosuppressive properties of isoxazole derivatives, including this compound. It was shown to inhibit phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in autoimmune diseases .

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of various isoxazole derivatives on the A549 cell line, this compound exhibited lower toxicity while maintaining significant antiproliferative activity. This property makes it a suitable candidate for further development in cancer therapeutics .

- Enzyme Inhibition : The compound's capacity to inhibit specific enzymes has been documented, particularly in relation to anti-inflammatory pathways. By targeting enzymes involved in inflammatory responses, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Formyl and carboxylic acid groups | Dual functional groups enhancing reactivity |

| Methyl 5-phenylisoxazole-3-carboxylic acid | Phenyl group instead of formyl | Lacks formyl group, limiting reactivity |

| Ethyl 5-formyl-3-methylisoxazole-4-carboxylate | Ethoxy group instead of methyl | Similar activity but different solubility profile |

Q & A

Q. What are the common synthetic routes for preparing methyl 5-formyl-3-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways involving isoxazole ring formation followed by functionalization. For example, a formylation step using DMF/POCl₃ under controlled conditions (0–5°C) can introduce the aldehyde group at the 5-position of the isoxazole core. Reaction optimization involves monitoring intermediates via TLC and adjusting stoichiometry of reagents (e.g., POCl₃) to minimize side products like over-oxidized species. Yield improvements (e.g., 60–75%) are achieved by optimizing solvent polarity and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., formyl proton at δ 10.2 ppm and methyl ester at δ 3.9 ppm).

- Single-Crystal X-ray Diffraction : Resolves molecular geometry (e.g., dihedral angles between isoxazole and substituents) and validates stereoelectronic effects. SHELX programs refine crystallographic data, with R-factors < 0.05 ensuring accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.0642) .

Q. What purification strategies are recommended for isolating high-purity samples?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol/water mixtures (7:3 v/v) yields crystals suitable for X-ray studies. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and material properties?

Graph-set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C=O∙∙∙H–O or C–H∙∙∙O interactions). For example, the ester carbonyl may form a motif with adjacent molecules, influencing packing density and thermal stability. Such patterns are critical for designing co-crystals or predicting solubility .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. The formyl group’s LUMO energy (−2.1 eV) suggests susceptibility to nucleophilic attack at the 5-position. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models to refine activation energies .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during structural elucidation?

Q. What strategies mitigate side reactions during formylation of the isoxazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.